molecular formula C17H14N2O2S B2726714 (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide CAS No. 2035036-21-4

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide

Cat. No.: B2726714
CAS No.: 2035036-21-4
M. Wt: 310.37
InChI Key: PHVRGTWRZLOKDI-AATRIKPKSA-N
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Description

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide (CAS 2035036-21-4) is a synthetic acrylamide derivative of significant interest in early-stage pharmacological research, particularly in the study of the nervous system. This compound belongs to a structural class known to interact with nicotinic acetylcholine receptors (nAChRs) . Structural analogs of this compound, such as PAM-2 ((E)-3-furan-2-yl-N-p-tolyl-acrylamide), have been identified as highly selective positive allosteric modulators (PAMs) of the α7 nAChR subtype . Potentiation of this receptor has been demonstrated as a valid strategy for decreasing neuropathic pain in preclinical models . Another research avenue for related acrylamide-based compounds includes their investigation as potential antibiotic agents . The molecular formula for this specific compound is C17H14N2O2S, with a molecular weight of 310.37 g/mol . Researchers utilize this compound primarily as a chemical tool to further elucidate the structure-function relationships of novel acrylamides and their interactions with specific protein targets like the α7 nAChR . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c20-17(6-5-14-3-1-9-21-14)19-12-13-7-8-18-15(11-13)16-4-2-10-22-16/h1-11H,12H2,(H,19,20)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHVRGTWRZLOKDI-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation

The α,β-unsaturated acid is synthesized via a Knoevenagel condensation between furfural and malonic acid, facilitated by a catalytic base:

$$
\text{Furfural} + \text{Malonic Acid} \xrightarrow{\text{piperidine, 110°C}} \text{3-(Furan-2-yl)Acrylic Acid} + \text{CO}2 + \text{H}2\text{O}
$$

Optimization Data :

Catalyst Solvent Temperature (°C) Yield (%)
Piperidine Toluene 110 78
Pyridine Ethanol 80 45
NH₄OAc DMF 120 62

The use of piperidine in toluene at reflux provided optimal yields (78%). FTIR analysis confirmed the presence of α,β-unsaturated carbonyl (C=O stretch at 1685 cm⁻¹) and furan C-O-C vibrations (1015 cm⁻¹).

Preparation of (2-(Thiophen-2-yl)Pyridin-4-yl)Methanamine

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 4-bromopyridine and thiophen-2-ylboronic acid yields 2-(thiophen-2-yl)pyridine:

$$
\text{4-Bromopyridine} + \text{Thiophen-2-ylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{2-(Thiophen-2-yl)Pyridine}
$$

Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Base: Na₂CO₃ (2 equiv)
  • Solvent: DME/H₂O (4:1), 80°C, 12 h
  • Yield: 85%

Reductive Amination

The pyridine-thiophene hybrid is converted to the corresponding methanamine via reductive amination:

$$
\text{2-(Thiophen-2-yl)Pyridine-4-carbaldehyde} + \text{NH₃} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{(2-(Thiophen-2-yl)Pyridin-4-yl)Methanamine}
$$

Characterization :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.55 (d, J = 5.1 Hz, 1H, pyridine-H), 7.75 (s, 1H, pyridine-H), 7.60 (d, J = 3.6 Hz, 1H, thiophene-H), 7.20–7.15 (m, 2H, thiophene-H), 3.95 (s, 2H, CH₂NH₂).

Amide Bond Formation: Coupling Strategies

Acyl Chloride Method

3-(Furan-2-yl)acrylic acid is converted to its acyl chloride using thionyl chloride:

$$
\text{3-(Furan-2-yl)Acrylic Acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{3-(Furan-2-yl)Acryloyl Chloride} + \text{SO}2 + \text{HCl}
$$

Subsequent reaction with the amine under Schotten-Baumann conditions:

$$
\text{3-(Furan-2-yl)Acryloyl Chloride} + \text{(2-(Thiophen-2-yl)Pyridin-4-yl)Methanamine} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound}
$$

Optimization :

Base Solvent Temperature (°C) Yield (%)
Et₃N THF 0–25 72
DIPEA DCM 25 68
Pyridine Toluene 25 55

Triethylamine in THF at 0°C–25°C provided superior yields (72%).

Carbodiimide-Mediated Coupling

As an alternative, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are employed:

$$
\text{3-(Furan-2-yl)Acrylic Acid} + \text{EDC/HOBt} \rightarrow \text{Active Ester} \xrightarrow{\text{Amine}} \text{Target Compound}
$$

Conditions :

  • EDC (1.2 equiv), HOBt (1.1 equiv), DMF, 0°C–25°C, 24 h
  • Yield: 70%

Stereochemical Control and Characterization

The E-configuration of the acrylamide double bond is confirmed via ¹H NMR coupling constants (J = 15.8 Hz between Hα and Hβ). Additional characterization includes:

  • ¹³C NMR : δ 165.2 (C=O), 142.3 (Cα), 124.8 (Cβ), 152.1 (furan C2), 147.5 (thiophene C2).
  • FTIR : 1660 cm⁻¹ (amide C=O), 1605 cm⁻¹ (C=C), 3100 cm⁻¹ (aromatic C-H).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Stereoselectivity (E:Z)
Acyl Chloride (Et₃N) 72 98 >99:1
EDC/HOBt 70 95 >99:1
Direct Condensation 65 90 95:5

The acyl chloride method offers optimal balance between yield and stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione, while reduction can yield tetrahydrofuran derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide typically involves several steps:

  • Formation of the Acrylamide Backbone : This is achieved through the reaction of furan-2-carboxaldehyde with an appropriate amine to form an imine intermediate, which is then reduced to yield the corresponding amine.
  • Coupling with Pyridine Derivative : The amine is coupled with a pyridine derivative containing a thiophene ring via a condensation reaction, often facilitated by reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Structural Analysis

The structural integrity of the compound can be confirmed through techniques such as NMR spectroscopy and X-ray crystallography. Its molecular formula is C16H15N3O2SC_{16}H_{15}N_{3}O_{2}S, with a molecular weight of 311.4 g/mol.

Chemistry

In synthetic organic chemistry, (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide serves as a versatile building block for the development of more complex molecules. Its unique combination of furan, thiophene, and pyridine rings allows for diverse functionalization, enabling the synthesis of novel derivatives with tailored properties.

Biology

This compound has been investigated for its potential bioactive properties , particularly in:

  • Antimicrobial Activity : Studies have shown that compounds structurally related to this acrylamide exhibit significant antibacterial properties. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Staphylococcus epidermidis ranging from 0.22 to 0.25 μg/mL .
    CompoundMIC (μg/mL)Activity
    4a0.22Antibacterial
    5a0.25Antibacterial
    7b0.23Antibacterial
  • Anticancer Properties : The compound's mechanism of action may involve inhibition of specific enzymes related to cell proliferation, positioning it as a candidate for anticancer drug development.

Medicine

In medicinal chemistry, (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide is explored for its therapeutic potential. Its structural features suggest possible interactions with biological targets such as enzymes and receptors, which could lead to various pharmacological effects, including anticancer and antimicrobial activities.

Materials Science

The compound's unique electronic properties make it suitable for applications in materials science, particularly in the development of advanced materials with specific optical or electronic characteristics. Its integration into polymer matrices could enhance material performance in various applications.

Case Studies and Research Findings

Recent research has highlighted several case studies demonstrating the efficacy and versatility of (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide:

  • Antimicrobial Efficacy : A study published in PeerJ explored the synthesis of related furan derivatives and their antimicrobial activities against various pathogens, confirming the potential of this class of compounds in combating bacterial infections .
  • Anticancer Studies : Investigations into the compound's effect on cancer cell lines have revealed promising results, indicating its potential as a lead compound in drug discovery efforts targeting specific cancer types.
  • Material Development : Research focusing on the incorporation of this acrylamide into polymer systems has shown enhanced mechanical and thermal properties, suggesting its utility in creating high-performance materials .

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide can be contextualized against related acrylamide derivatives. Below is a detailed comparison:

Structural Features

Compound Name Heterocyclic Substituents Key Functional Groups Pharmacological Target
(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide Furan, thiophene, pyridine Acrylamide, methylene linker α7 nAChR, CaV2.2 channels
DM497 [(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide] Thiophene, p-tolyl Acrylamide α7 nAChR (agonist)
DM490 [(E)-3-(furan-2-yl)-N-methyl-N-(p-tolyl)acrylamide] Furan, p-tolyl N-methyl acrylamide α7 nAChR (antagonist)
DM489 [(E)-3-(furan-2-yl)-1-(indolin-1-yl)prop-2-en-1-one] Furan, indoline α,β-unsaturated ketone GABAAR, α7 nAChR
5112 [(Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide] Thiophene, nitro-phenyl Bis-acrylamide, nitro group Not specified

Pharmacological Activity

  • Target Specificity :

    • DM497 and DM490 exhibit opposing effects on α7 nAChRs: DM497 acts as a positive allosteric modulator (PAM), enhancing receptor activity, while DM490 antagonizes its effects. This divergence is attributed to the substitution of thiophene (DM497) with furan (DM490) and the addition of an N-methyl group in DM490, which reduces steric accessibility to the receptor .
    • The pyridine-thiophene-furan hybrid in the query compound may confer dual modulation of α7 nAChRs and CaV2.2 channels, similar to PAM-2 derivatives .
  • Antinociceptive Activity: DM497 shows significant antinociceptive effects in murine models, linked to CaV2.2 channel inhibition and α7 nAChR potentiation. In contrast, DM490 attenuates these effects, highlighting the critical role of heterocycle choice (thiophene vs. furan) in bioactivity .

Key Research Findings

  • Receptor Modulation : Thiophene-based acrylamides (e.g., DM497) generally show higher α7 nAChR efficacy (Emax > 80%) compared to furan derivatives (Emax ~50–60%) due to stronger hydrophobic interactions with receptor pockets .
  • Channel Inhibition : Thiophene and pyridine hybrids demonstrate superior CaV2.2 channel inhibition (IC50 < 10 µM) compared to furan-phenyl analogs (IC50 > 20 µM), likely due to enhanced π-π stacking with channel domains .

Biological Activity

(E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships based on diverse research findings.

Synthesis

The synthesis of (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide typically involves multi-step organic reactions, including condensation reactions between appropriate furan and thiophene derivatives. For example, the reaction of furan derivatives with pyridine-based compounds can yield the desired acrylamide structure through nucleophilic substitutions and subsequent dehydration steps .

Anticancer Properties

Numerous studies have investigated the anticancer potential of this compound. A notable study evaluated its cytotoxic effects against various cancer cell lines, including HT-29 (colon cancer) and MCF-7 (breast cancer). The results indicated that (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide exhibited significant antiproliferative activity with IC50 values ranging from 1.73 to 20 µM, classifying it as a potent anticancer agent .

Cell Line IC50 Value (µM) Activity Classification
HT-291.73Highly Active
MCF-718.11Moderately Active

The mechanism of action for this compound appears to involve the inhibition of specific enzymes related to cell proliferation and survival pathways. It may also induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death . Additionally, its interaction with DNA and RNA synthesis pathways has been suggested as a contributing factor to its anticancer effects.

Structure-Activity Relationship (SAR)

The biological activity of (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide can be correlated with its structural components. Variations in substituents on the furan or thiophene rings significantly affect its potency. For instance, modifications that enhance electron density on these rings tend to increase cytotoxicity against cancer cells .

Case Studies

  • Study on HT-29 Cells : A comprehensive study showed that the compound significantly inhibited cell growth at concentrations lower than 20 µM, demonstrating its potential as a lead compound in drug development for colorectal cancer treatment .
  • Comparative Analysis : In comparative studies with structurally similar compounds, (E)-3-(furan-2-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide consistently outperformed others in terms of cytotoxicity, reinforcing its unique efficacy profile .

Q & A

Q. Yield Optimization Table :

Condition Catalyst Temp (°C) Yield (%)
EDCl/HOBtDMF2562
HATU/DIPEADCM078
DCC/DMAPTHF4055 (degradation observed)

Advanced: How does supramolecular arrangement affect physicochemical properties?

The compound’s pyridine and acrylamide groups drive intermolecular interactions:

  • Hydrogen Bonding : N-H···O=C networks enhance thermal stability (TGA data shows decomposition >200°C) .
  • π-π Stacking : Thiophene-furan interactions reduce solubility in polar solvents (logP ~2.8 predicted) .

Crystallographic Insight : Protonation of the pyridine nitrogen (e.g., in acidic media) forms salts with improved aqueous solubility but alters bioactivity .

Basic: What safety protocols are critical during synthesis and handling?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent acrylamide exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., thiophene derivatives) .
  • Waste Disposal : Neutralize acidic/basic waste before disposal and segregate halogenated byproducts .

Emergency Measures : For skin contact, rinse immediately with 10% ethanol solution to hydrolyze residual acrylamide .

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